2,5,8,11,14-Pentaoxaheptadec-16-yne 2,5,8,11,14-Pentaoxaheptadec-16-yne Propargyl-PEG5-methane is a PEG derivative containing a propargyl group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers may be useful in the development of antibody drug conjugates and in drug delivery.
Brand Name: Vulcanchem
CAS No.: 1101668-39-6
VCID: VC0540355
InChI: InChI=1S/C12H22O5/c1-3-4-14-7-8-16-11-12-17-10-9-15-6-5-13-2/h1H,4-12H2,2H3
SMILES: COCCOCCOCCOCCOCC#C
Molecular Formula: C12H22O5
Molecular Weight: 246.3

2,5,8,11,14-Pentaoxaheptadec-16-yne

CAS No.: 1101668-39-6

Cat. No.: VC0540355

Molecular Formula: C12H22O5

Molecular Weight: 246.3

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2,5,8,11,14-Pentaoxaheptadec-16-yne - 1101668-39-6

Specification

Description Propargyl-PEG5-methane is a PEG derivative containing a propargyl group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers may be useful in the development of antibody drug conjugates and in drug delivery.
CAS No. 1101668-39-6
Molecular Formula C12H22O5
Molecular Weight 246.3
IUPAC Name 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne
Standard InChI InChI=1S/C12H22O5/c1-3-4-14-7-8-16-11-12-17-10-9-15-6-5-13-2/h1H,4-12H2,2H3
Standard InChI Key QOXHTXZSGABRDF-UHFFFAOYSA-N
SMILES COCCOCCOCCOCCOCC#C
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator